4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole core: This is typically achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the benzimidazole intermediate with a suitable pyrrolidinone derivative.
Introduction of the 2,4-dimethylphenoxy group: This is usually done through an etherification reaction, where the hydroxypropyl group is reacted with 2,4-dimethylphenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Scientific Research Applications
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
Uniqueness
What sets 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H31N3O3 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O3/c1-19-8-11-23(12-9-19)31-16-22(15-28(31)34)29-30-25-6-4-5-7-26(25)32(29)17-24(33)18-35-27-13-10-20(2)14-21(27)3/h4-14,22,24,33H,15-18H2,1-3H3 |
InChI Key |
DZAVLAJQBMJEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=C(C=C(C=C5)C)C)O |
Origin of Product |
United States |
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